molecular formula C11H24ClNO3 B1456191 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride CAS No. 1220033-04-4

4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride

Cat. No. B1456191
M. Wt: 253.76 g/mol
InChI Key: PTBYMAUOIFZNEV-UHFFFAOYSA-N
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Description

“4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220033-04-4 . It has a molecular weight of 253.76 g/mol. The IUPAC name for this compound is 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride” is 1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of “4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride” is a liquid . It has a molecular weight of 253.76 g/mol.

Scientific Research Applications

Synthesis and Chemical Characterization

A notable application of piperidine derivatives, including structures similar to 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride, involves their synthesis and subsequent use in exploring biological activities. For instance, Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones through the Mannich reaction, showcasing a methodological framework for creating piperidine-based compounds with potential biological applications (Rameshkumar et al., 2003). Similarly, Magano et al. (2014) discussed oxindole synthesis via palladium-catalyzed CH functionalization, indicating a synthetic route that could involve piperidine structures as intermediates or final products (Magano et al., 2014).

Biological Activity

Piperidine derivatives are often assessed for their biological activities, which can include antimicrobial, antifungal, and antioxidant properties. For example, Harini et al. (2014) described the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and explored their antioxidant and antimicrobial potentials, highlighting the versatility of piperidine structures in medicinal chemistry (Harini et al., 2014).

Molecular Design

The incorporation of piperidine units into molecular structures for targeted biological effects is another application area. Reddy et al. (2013) developed synthetic bacteriochlorins with integral spiro-piperidine motifs, aiming to tailor the spectral properties of these compounds for potential use in photodynamic therapy (Reddy et al., 2013).

Surface and Interface Studies

Research into the surface and interfacial properties of compounds substituted with polyethylene oxide (POE) chains, such as those in the piperidine class, offers insights into their amphiphilic character and potential applications in molecular recognition and chromatographic separations (Rogalska et al., 2001).

Safety And Hazards

The safety information available indicates that “4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride” is an irritant . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-13-6-7-14-8-9-15-10-11-2-4-12-5-3-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBYMAUOIFZNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride

CAS RN

1220033-04-4
Record name Piperidine, 4-[[2-(2-methoxyethoxy)ethoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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